Magnesium, chloro(2,4,6-trimethylphenyl)-
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Overview
Description
Magnesium, chloro(2,4,6-trimethylphenyl)- is an organometallic compound that features a magnesium atom bonded to a chloro group and a 2,4,6-trimethylphenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The general reaction can be represented as follows:
2,4,6-Trimethylphenyl chloride+Magnesium→Magnesium, chloro(2,4,6-trimethylphenyl)-
Industrial Production Methods
In an industrial setting, the production of magnesium, chloro(2,4,6-trimethylphenyl)- may involve large-scale reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in coupling reactions such as the Grignard reaction, where it reacts with carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Alcohols: From Grignard reactions with aldehydes or ketones.
Amines: From nucleophilic substitution with amines.
Carboxylic Acids: From oxidation reactions.
Scientific Research Applications
Magnesium, chloro(2,4,6-trimethylphenyl)- is widely used in scientific research due to its versatility:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which magnesium, chloro(2,4,6-trimethylphenyl)- exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo(2,4,6-trimethylphenyl)
- Magnesium, iodo(2,4,6-trimethylphenyl)
- Magnesium, fluoro(2,4,6-trimethylphenyl)
Uniqueness
Magnesium, chloro(2,4,6-trimethylphenyl)- is unique due to its specific reactivity profile, which can be different from its bromo, iodo, and fluoro counterparts. The chloro group provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications.
Properties
CAS No. |
83335-42-6 |
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Molecular Formula |
C9H11ClMg |
Molecular Weight |
178.94 g/mol |
IUPAC Name |
magnesium;1,3,5-trimethylbenzene-6-ide;chloride |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
VRNZYJHWPPOFDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
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